molecular formula C27H38O2 B14480663 4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one CAS No. 70119-97-0

4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one

Cat. No.: B14480663
CAS No.: 70119-97-0
M. Wt: 394.6 g/mol
InChI Key: KQIKCCLIERBUJH-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methyloctan-2-yl substituent, and a pentan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Friedel-Crafts acylation reaction, where a benzene derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The benzylic position is susceptible to oxidation, forming benzoic acid derivatives.

    Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methyloctan-2-yl)phenol: Shares the methyloctan-2-yl substituent but lacks the benzyloxy and pentan-2-one groups.

    Benzyloxybenzene: Contains the benzyloxy group but lacks the methyloctan-2-yl and pentan-2-one moieties.

Uniqueness

4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

70119-97-0

Molecular Formula

C27H38O2

Molecular Weight

394.6 g/mol

IUPAC Name

4-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]pentan-2-one

InChI

InChI=1S/C27H38O2/c1-6-7-8-12-17-27(4,5)24-15-16-25(21(2)18-22(3)28)26(19-24)29-20-23-13-10-9-11-14-23/h9-11,13-16,19,21H,6-8,12,17-18,20H2,1-5H3

InChI Key

KQIKCCLIERBUJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C(C)CC(=O)C)OCC2=CC=CC=C2

Origin of Product

United States

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